An In-depth Technical Guide to the Synthesis and Characterization of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
An In-depth Technical Guide to the Synthesis and Characterization of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary amino alcohol, 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. This compound, also known as N,N,N'-trimethyl-N'-(2-hydroxyethyl)ethylenediamine, is a valuable building block in various chemical applications, including its use as a ligand in coordination chemistry and as a precursor in the synthesis of specialized chemical agents. This document details a feasible synthetic pathway, outlines a complete characterization protocol, and presents the corresponding analytical data in a clear and structured format.
Physicochemical Properties
A summary of the key physicochemical properties of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is presented in the table below.
| Property | Value |
| CAS Number | 2212-32-0[1][2] |
| Molecular Formula | C₇H₁₈N₂O[3][4] |
| Molecular Weight | 146.23 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 207 °C (lit.)[6] |
| Density | 0.904 g/mL at 25 °C (lit.)[6] |
| Refractive Index | n20/D 1.4539 (lit.)[6] |
Synthesis of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
A plausible and efficient method for the synthesis of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol involves the nucleophilic substitution reaction of N,N,N'-trimethylethylenediamine with 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Experimental Protocol
Materials:
-
N,N,N'-Trimethylethylenediamine
-
2-Chloroethanol
-
Sodium hydroxide
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Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
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Deionized water
-
Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N,N'-trimethylethylenediamine in an appropriate volume of anhydrous toluene.
-
Addition of Base: Add a stoichiometric equivalent of powdered sodium hydroxide to the solution.
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Addition of 2-Chloroethanol: While stirring the mixture, slowly add one equivalent of 2-chloroethanol dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium chloride precipitate.
-
Extraction: Wash the filtrate with deionized water to remove any remaining inorganic salts. Separate the organic layer.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield the final 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol as a colorless to pale yellow liquid.
Characterization of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
The structural confirmation and purity assessment of the synthesized 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.58 | t | 2H | -CH₂-OH |
| ~2.54 | m | 4H | -N-CH₂-CH₂-N- |
| ~2.40 | t | 2H | -N-CH₂-CH₂-OH |
| ~2.32 | s | 3H | -N-CH₃ |
| ~2.24 | s | 6H | -N(CH₃)₂ |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Chemical Shift (ppm) | Assignment |
| ~59-61 | -CH₂-OH |
| ~56-58 | -N-CH₂-CH₂-N- |
| ~54-56 | -N-CH₂-CH₂-OH |
| ~45-47 | -N(CH₃)₂ |
| ~42-44 | -N-CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2940-2820 | C-H stretch | Alkanes |
| ~1460 | C-H bend | Alkanes |
| ~1040 | C-O stretch | Primary Alcohol |
| ~1100-1000 | C-N stretch | Tertiary Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. The mass spectrum of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol would be expected to show a molecular ion peak ([M]⁺) at m/z = 146. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atoms and the oxygen atom.
Expected Fragmentation Pattern:
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m/z = 58: A prominent peak resulting from the cleavage of the C-C bond adjacent to the terminal dimethylamino group, forming the stable [CH₂=N(CH₃)₂]⁺ ion.
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m/z = 88: Loss of the dimethylaminoethyl radical.
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m/z = 115: Loss of the -CH₂OH radical.
Conclusion
This technical guide has detailed a practical synthetic route for 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol and a comprehensive protocol for its characterization. The provided data and methodologies offer a solid foundation for researchers and professionals working with this versatile compound. The combination of NMR, FT-IR, and mass spectrometry allows for unambiguous confirmation of the structure and purity of the synthesized product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol | C7H18N2O | CID 75171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylaminoethanol (109-83-1) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Dimethylaminoethanol(108-01-0) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Methylaminoethanol (109-83-1) IR Spectrum [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
